3-Tetradecyne, 14,14-diethoxy-
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Overview
Description
3-Tetradecyne, 14,14-diethoxy-: is a chemical compound with the molecular formula C18H34O2 It is an alkyne derivative, characterized by the presence of a triple bond between carbon atoms and two ethoxy groups attached to the 14th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecyne, 14,14-diethoxy- typically involves the reaction of tetradecyne with ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Industrial Production Methods: Industrial production of 3-Tetradecyne, 14,14-diethoxy- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The industrial process may also incorporate advanced purification techniques such as chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Tetradecyne, 14,14-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: 3-Tetradecyne, 14,14-diethoxy- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study the effects of alkynes on cellular processes. It can be used as a probe to investigate enzyme activities and metabolic pathways .
Medicine: Its ability to undergo various chemical reactions makes it a valuable tool for drug discovery and development .
Industry: In the industrial sector, 3-Tetradecyne, 14,14-diethoxy- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Tetradecyne, 14,14-diethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. The ethoxy groups and the triple bond play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
3-Tetradecene: An alkyne derivative with a similar carbon chain length but without the ethoxy groups.
Tetradecane: A saturated hydrocarbon with the same carbon chain length but without the triple bond and ethoxy groups.
Uniqueness: 3-Tetradecyne, 14,14-diethoxy- is unique due to the presence of both the triple bond and the ethoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
CAS No. |
71598-29-3 |
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Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
14,14-diethoxytetradec-3-yne |
InChI |
InChI=1S/C18H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-6,9-17H2,1-3H3 |
InChI Key |
ZTJIBPGVODBBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
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